(2S,4R)-1-[(S)-2-(5-Bromopentanamido)-3,3-dimethylbutanoyl]-4-hydroxy-N-[4-(4-methyl-5-thiazolyl)benzyl]pyrrolidine-2-carboxamide
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Overview
Description
The compound “(2S,4R)-1-[(S)-2-(5-Bromopentanamido)-3,3-dimethylbutanoyl]-4-hydroxy-N-[4-(4-methyl-5-thiazolyl)benzyl]pyrrolidine-2-carboxamide” is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrrolidine ring, a thiazole moiety, and several functional groups that contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, including the formation of the pyrrolidine ring, the introduction of the thiazole moiety, and the attachment of various functional groups. Typical synthetic routes may involve:
- Formation of the pyrrolidine ring through cyclization reactions.
- Introduction of the thiazole moiety via condensation reactions.
- Functionalization of the molecule with bromopentanamido and dimethylbutanoyl groups through amide bond formation.
- Hydroxylation and benzylation reactions to introduce the hydroxy and benzyl groups.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of reaction conditions to maximize yield and purity. This may include:
- Use of catalysts to accelerate reactions.
- Optimization of temperature and pressure conditions.
- Implementation of purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of amide bonds to amines.
Substitution: Halogen exchange reactions involving the bromine atom.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Use of nucleophiles such as sodium iodide in acetone.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce primary or secondary amines.
Scientific Research Applications
Chemistry
The compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound may be used to study enzyme interactions and protein-ligand binding due to its diverse functional groups.
Medicine
Potential medical applications include the development of new pharmaceuticals targeting specific molecular pathways. The compound’s structure suggests it may interact with various biological targets.
Industry
In industrial applications, the compound may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets. These interactions may involve binding to enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact mechanism of action would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- (2S,4R)-1-[(S)-2-(5-Chloropentanamido)-3,3-dimethylbutanoyl]-4-hydroxy-N-[4-(4-methyl-5-thiazolyl)benzyl]pyrrolidine-2-carboxamide
- (2S,4R)-1-[(S)-2-(5-Fluoropentanamido)-3,3-dimethylbutanoyl]-4-hydroxy-N-[4-(4-methyl-5-thiazolyl)benzyl]pyrrolidine-2-carboxamide
Uniqueness
The presence of the bromine atom in the compound distinguishes it from similar compounds with different halogen atoms. This difference can affect the compound’s reactivity, binding affinity, and overall biological activity.
Properties
Molecular Formula |
C27H37BrN4O4S |
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Molecular Weight |
593.6 g/mol |
IUPAC Name |
1-[2-(5-bromopentanoylamino)-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C27H37BrN4O4S/c1-17-23(37-16-30-17)19-10-8-18(9-11-19)14-29-25(35)21-13-20(33)15-32(21)26(36)24(27(2,3)4)31-22(34)7-5-6-12-28/h8-11,16,20-21,24,33H,5-7,12-15H2,1-4H3,(H,29,35)(H,31,34) |
InChI Key |
XBMCUBPBOZZWOP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCBr)O |
Origin of Product |
United States |
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